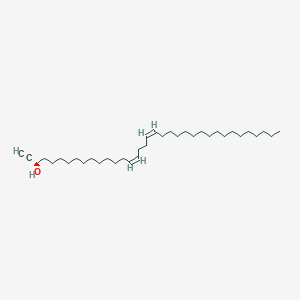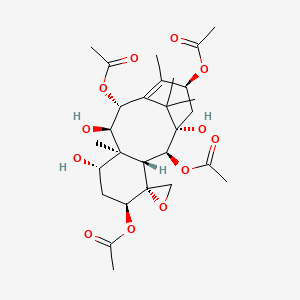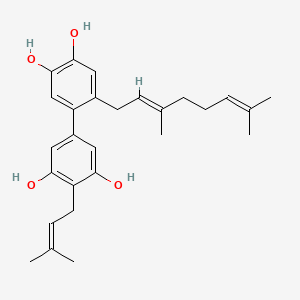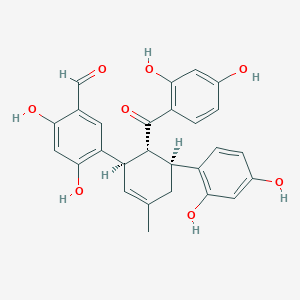![molecular formula C18H24N2O3 B1254547 N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)
N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dasyclamide is a natural product found in Aglaia elaeagnoidea, Aglaia meridionalis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities
Cinnamamides, including compounds similar to N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide, have been studied for their antioxidant properties. A study by Kang et al. (2008) found that certain cinnamamides exhibit significant lipid peroxidation inhibitory activities, suggesting their potential as antioxidants.
Photo-Responsive Properties
Cinnamamide derivatives have also been explored for their photo-responsive characteristics. Jin, Sun, & Wu (2011) synthesized a cinnamamide derivative that showed reversible photo-responsiveness, indicating potential applications in novel photo-responsive polymers.
Anticonvulsant Activity
The structural features of cinnamamides are linked to anticonvulsant activities. Żesławska et al. (2018) conducted crystallographic studies on cinnamamide derivatives, proposing a pharmacophore model that correlates with their anticonvulsant properties.
Antidepressant-like Action
Research by Deng et al. (2011) on N-(2-hydroxyethyl) cinnamamide derivatives in mice indicated significant antidepressant-like actions, suggesting therapeutic potential in mental health.
Serotonin Antagonism
Cinnamamides have been conceived as structural analogs of serotonin, acting as antagonists. Dombro & Woolley (1964) found that cinnamamides with specific structural modifications showed increased antiserotonin potency.
Therapeutic Potential in Nervous System Disorders
Cinnamamide derivatives exhibit diverse activities in the nervous system, including anticonvulsant, antidepressant, neuroprotective, and analgesic properties. Gunia-Krzyżak et al. (2015) reviewed the structure-activity relationships of these compounds, highlighting their potential for treating various central and peripheral nervous system disorders.
Sleep Induction
Some cinnamamide derivatives have been evaluated for their potential as sleep inducers. Houlihan et al. (1985) synthesized and tested various cinnamamides for their ability to induce sleep, identifying active compounds in this category.
NMDA Receptor Antagonism
The N-(phenylalkyl)cinnamides have been identified as selective antagonists of NR1A/2B NMDA receptors, which could be significant for CNS therapeutics. Tamiz et al. (1999) synthesized a novel series of these compounds, showing promising results for potential CNS applications.
Eigenschaften
Produktname |
N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(E)-4-hydroxy-2-methyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]but-2-enamide |
InChI |
InChI=1S/C18H24N2O3/c1-15(11-14-21)18(23)20-13-6-5-12-19-17(22)10-9-16-7-3-2-4-8-16/h2-4,7-11,21H,5-6,12-14H2,1H3,(H,19,22)(H,20,23)/b10-9+,15-11+ |
InChI-Schlüssel |
VRQBQHFFHBFLQO-LVICEBGESA-N |
Isomerische SMILES |
C/C(=C\CO)/C(=O)NCCCCNC(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CCO)C(=O)NCCCCNC(=O)C=CC1=CC=CC=C1 |
Synonyme |
dasyclamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1254465.png)
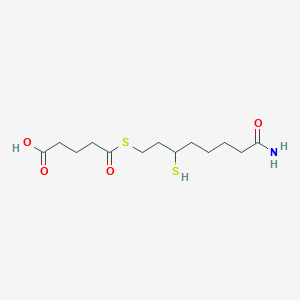
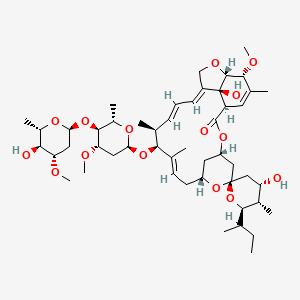
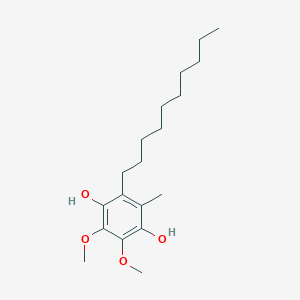

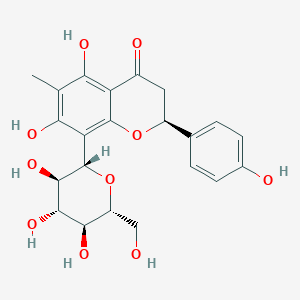
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)

![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)
